molecular formula C14H11N B176835 3-(4-Methylphenyl)benzonitrile CAS No. 133909-96-3

3-(4-Methylphenyl)benzonitrile

Cat. No.: B176835
CAS No.: 133909-96-3
M. Wt: 193.24 g/mol
InChI Key: IDJXCGMHZMGQRV-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)benzonitrile, also known as 4’-methyl [1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C14H11N. It is a derivative of benzonitrile, where a methyl group is attached to the para position of the phenyl ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of 4-methyltoluene. This process uses ammonia and an oxidizing agent, such as air or oxygen, in the presence of a catalyst to convert the methyl group to a nitrile group. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Methylphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, nitriles can be hydrolyzed by nitrilase enzymes to form corresponding carboxylic acids and ammonia. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    Benzonitrile: The parent compound without the methyl group.

    4-Methylbenzonitrile: A simpler derivative with the methyl group directly attached to the benzene ring.

    3-Methylbenzonitrile: Another isomer with the methyl group in a different position.

Uniqueness: 3-(4-Methylphenyl)benzonitrile is unique due to the specific positioning of the methyl group, which influences its reactivity and the types of reactions it can undergo. This structural variation can lead to different physical and chemical properties compared to its isomers and other related compounds .

Properties

IUPAC Name

3-(4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJXCGMHZMGQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362719
Record name 3-(4-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133909-96-3
Record name 3-(4-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-methylphenylmagnesium chloride (49 g, 20% solution in tetrahydrofuran) is added dropwise over eight hours to a refluxing solution of 3-bromobenzonitrile (10 g), palladium (II) acetate (2.4 g) and triphenylphosphine (5.8 g) in tetrahydrofuran (200 ml). [HPLC: yield 89-91%]. After cooling to room temperature tetrahydrofuran is removed under vacuum. The residue is taken up in toluene/water (3:1) (200 ml ) and the aqueous phase separated off. The solvent is removed by distillation and the crude product purified by column chromatrography (Kieselgel 60; n-hezane/acetone 3:1) to give 4'-methylbiphenyl-3-carbonitrile as a solid, m.pt. 59-61° C. 1H NMR (CDCl3): 2.41(s,3H), 7.29(d,2H), 7.46(d,2H), 7.49-7.63(m,2H) 7.77-7.85(m,2H).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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